molecular formula C21H25N5O B12245612 2-[(1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]-3-methylpyridine

2-[(1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]-3-methylpyridine

Cat. No.: B12245612
M. Wt: 363.5 g/mol
InChI Key: NHROFBFYYMBZJY-UHFFFAOYSA-N
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Description

2-[(1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]-3-methylpyridine is a complex heterocyclic compound It features a pyrazolo[1,5-a]pyrazine core, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]-3-methylpyridine typically involves multiple steps. One common route starts with the preparation of the pyrazolo[1,5-a]pyrazine core. This can be achieved by reacting 4-chloropyrazolo[1,5-a]pyrazines with tert-butyl cyanoacetate in DMF solution at 60°C in the presence of NaH . The resulting intermediate is then further functionalized to introduce the piperidinyl and pyridine moieties.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

2-[(1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]-3-methylpyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The specific conditions depend on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

2-[(1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]-3-methylpyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]-3-methylpyridine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrazine derivatives, such as:

Uniqueness

What sets 2-[(1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]-3-methylpyridine apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C21H25N5O

Molecular Weight

363.5 g/mol

IUPAC Name

2-cyclopropyl-4-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrazine

InChI

InChI=1S/C21H25N5O/c1-15-3-2-8-23-21(15)27-14-16-6-10-25(11-7-16)20-19-13-18(17-4-5-17)24-26(19)12-9-22-20/h2-3,8-9,12-13,16-17H,4-7,10-11,14H2,1H3

InChI Key

NHROFBFYYMBZJY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCN(CC2)C3=NC=CN4C3=CC(=N4)C5CC5

Origin of Product

United States

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